molecular formula C18H24ClNO4 B3370988 Hydrocodone hydrochloride monohydrate CAS No. 5965-14-0

Hydrocodone hydrochloride monohydrate

Cat. No.: B3370988
CAS No.: 5965-14-0
M. Wt: 353.8 g/mol
InChI Key: LJJZQRHEDPNUDZ-RLWSFTDUSA-N
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Description

Hydrocodone hydrochloride monohydrate is a semi-synthetic opioid derived from codeine. It is commonly used as an analgesic and antitussive agent. This compound is often prescribed for the management of moderate to severe pain and as a cough suppressant. This compound is known for its high efficacy in pain relief and its potential for abuse and dependence .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrocodone hydrochloride monohydrate is synthesized from codeine through a series of chemical reactions. The primary synthetic route involves the hydrogenation of codeine to form dihydrocodeine, which is then oxidized to hydrocodone. The final step involves the conversion of hydrocodone to its hydrochloride monohydrate form .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Hydrocodone hydrochloride monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydrocodone.

    Reduction: Dihydrocodeine.

    Substitution: This compound.

Scientific Research Applications

Hydrocodone hydrochloride monohydrate has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.

    Biology: Studied for its effects on cellular pathways and receptor binding.

    Medicine: Extensively researched for its analgesic properties and potential for abuse. It is also used in clinical trials to develop new pain management therapies.

    Industry: Utilized in the pharmaceutical industry for the formulation of pain relief medications

Mechanism of Action

Hydrocodone hydrochloride monohydrate exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound also affects the medulla oblongata, suppressing the cough reflex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrocodone hydrochloride monohydrate is unique in its balance of efficacy and safety. It is more potent than codeine but has a lower potential for addiction compared to morphine. Its ability to be formulated in extended-release forms also makes it suitable for long-term pain management .

Properties

IUPAC Name

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3.ClH.H2O/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;;/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1H;1H2/t11-,12+,17-,18-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJZQRHEDPNUDZ-RLWSFTDUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975048
Record name 3-Methoxy-17-methyl-4,5-epoxymorphinan-6-one--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5965-14-0
Record name Hydrocodone hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-17-methyl-4,5-epoxymorphinan-6-one--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROCODONE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/229E1EUY20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydrocodone hydrochloride monohydrate
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Hydrocodone hydrochloride monohydrate
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Hydrocodone hydrochloride monohydrate
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Hydrocodone hydrochloride monohydrate
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Hydrocodone hydrochloride monohydrate
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Hydrocodone hydrochloride monohydrate

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